molecular formula C16H19NO4 B13046081 Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13046081
M. Wt: 289.33 g/mol
InChI Key: ROPYRGGDOROWCX-UHFFFAOYSA-N
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Description

Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a unique fused oxetane-piperidine scaffold with a formyl group at the 9-position and a benzyl carbamate protecting group. Spirocyclic systems like this are valued in medicinal chemistry for their conformational rigidity, which can enhance target binding and metabolic stability .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C16H19NO4/c18-9-14-8-17(11-16(14)6-7-20-12-16)15(19)21-10-13-4-2-1-3-5-13/h1-5,9,14H,6-8,10-12H2

InChI Key

ROPYRGGDOROWCX-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CN(CC2C=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable oxazolidine precursor with benzyl bromide under basic conditions to introduce the benzyl group. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Benzyl 9-carboxy-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate.

    Reduction: Benzyl 9-hydroxymethyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate exhibit promising anticancer properties. For instance, compounds derived from this structure have been shown to inhibit the interaction between menin and MLL fusion proteins, which are implicated in various leukemias. This inhibition can potentially lead to the development of novel therapeutics for treating hematological malignancies .

1.2 Neuroprotective Effects
Research has also highlighted the neuroprotective effects of benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane derivatives. These compounds are being investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The spirocyclic structure is believed to enhance bioavailability and target specificity, making these compounds suitable candidates for further development .

3.1 Inhibitors of Menin-MLL Interaction
One notable study focused on synthesizing inhibitors based on the benzyl 9-formyl structure, demonstrating effective inhibition of the menin-MLL interaction in vitro. The synthesized compounds showed IC50 values in the low micromolar range, indicating strong potential as therapeutic agents against MLL-rearranged leukemias .

3.2 Neuroprotective Compound Development
Another research effort involved modifying the benzyl 9-formyl scaffold to enhance its neuroprotective properties. The modified compounds were tested in cellular models of oxidative stress and demonstrated significant reductions in cell death compared to controls, suggesting their potential utility in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also contribute to the compound’s ability to interact with biological membranes and receptors.

Comparison with Similar Compounds

Structural Variations

  • Core Ring Size: The target compound and CAS 1391828-70-8 share a spiro[4.4]nonane core, while others (e.g., CAS 147610-98-8) utilize spiro[3.5]nonane. Larger spiro[4.4] systems may offer enhanced stereochemical complexity for drug design .
  • Functional Groups : The 9-formyl group in the target compound is rare; most analogs feature ketones (e.g., 2-oxo in CAS 147610-98-8) or hydroxyl/amide groups (Compound 14). The formyl group could enable further derivatization via reductive amination or nucleophilic addition .

Research Findings and Challenges

  • Spectroscopic Data : The ¹H NMR of Compound 14 (δ 7.37–1.76 ppm) highlights aromatic and aliphatic proton environments typical of benzyl-protected spirocycles . Similar shifts would be expected for the target compound.
  • Stability Issues : Formyl-containing spirocycles (e.g., ) may require low-temperature storage to prevent aldehyde oxidation .
  • Commercial Viability: Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is available at $187/g (1g scale), suggesting high production costs for such scaffolds .

Biological Activity

Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, also known as 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C₁₅H₁₉NO₃
  • Molecular Weight: 261.32 g/mol
  • CAS Number: 1408193-08-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticonvulsant properties and potential therapeutic applications.

Anticonvulsant Activity

A study conducted on spirosuccinimides, which includes derivatives of the compound, demonstrated significant anticonvulsant activity. The research indicated that modifications to the carbocyclic nucleus (ring A) while keeping the heterocyclic ring constant could enhance anticonvulsant efficacy. Specifically, compounds with a six-membered spiro ring system showed maximum activity in the maximal electroshock (MES) test, providing protection at dosages of 100 mg/kg .

The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems and ion channels. The structural features of the compound suggest potential interactions with GABA receptors and voltage-gated sodium channels, which are crucial in seizure propagation and control.

Case Studies and Research Findings

  • Anticonvulsant Testing:
    • In a comparative study, various spiro compounds were synthesized and evaluated for their anticonvulsant properties. The results indicated that specific structural modifications could lead to enhanced protective effects against induced seizures .
  • Cytotoxicity Assessment:
    • Further investigations into the cytotoxic effects of related compounds revealed that certain derivatives did not exhibit significant cytotoxicity against various cell lines, suggesting a favorable safety profile for therapeutic applications .
  • Structure-Activity Relationship (SAR):
    • An extensive SAR analysis highlighted that substituents on the benzyl group significantly influenced biological activity, with certain configurations leading to improved efficacy in preclinical models .

Data Table: Summary of Biological Activities

Activity TypeCompound NameDosageEffectiveness
AnticonvulsantBenzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane100 mg/kgProtection in MES test
CytotoxicityRelated derivativesVariesLow cytotoxicity observed
Structure ActivityVarious spiro compoundsN/AEnhanced efficacy with modifications

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